molecular formula C10H23N3O B13785851 Glycine, N,N-diisobutyl-, hydrazide CAS No. 2644-37-3

Glycine, N,N-diisobutyl-, hydrazide

Cat. No.: B13785851
CAS No.: 2644-37-3
M. Wt: 201.31 g/mol
InChI Key: OFJSNTDWKDOLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N,N-diisobutyl-, hydrazide is a hydrazide derivative characterized by a glycine backbone substituted with two isobutyl groups at the nitrogen atoms and a terminal hydrazide moiety (-CONHNH₂). This structural configuration confers unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions. Hydrazides are widely studied for their diverse applications, including enzyme inhibition, corrosion mitigation, and pharmacological activities.

Properties

CAS No.

2644-37-3

Molecular Formula

C10H23N3O

Molecular Weight

201.31 g/mol

IUPAC Name

2-[bis(2-methylpropyl)amino]acetohydrazide

InChI

InChI=1S/C10H23N3O/c1-8(2)5-13(6-9(3)4)7-10(14)12-11/h8-9H,5-7,11H2,1-4H3,(H,12,14)

InChI Key

OFJSNTDWKDOLCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(=O)NN

Origin of Product

United States

Preparation Methods

Synthesis of Glycine Derivatives

According to a detailed process for glycine preparation (EP0474334A2), glycine can be synthesized efficiently by reacting monochloroacetic acid (MCA) with a tertiary amine to form a carboxymethyl quaternary ammonium chloride intermediate, which then reacts with an aminomethanol derivative (formed from ammonia and formaldehyde) in aqueous or alcoholic solvents at controlled temperatures (40–80°C) to yield glycine in high purity and yield.

This glycine can then be used as the starting material for hydrazide formation.

Activation of Glycine

To prepare the hydrazide, the carboxyl group of glycine must be activated. Common activation methods include:

  • Conversion of glycine to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • Formation of glycine esters (e.g., methyl or ethyl esters) by reaction with alcohols under acidic conditions.

Reaction with N,N-Diisobutylhydrazine

The activated glycine derivative (acid chloride or ester) is then reacted with N,N-diisobutylhydrazine to yield this compound. The reaction typically proceeds under mild conditions, often in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with temperature control to avoid side reactions.

The general reaction scheme is:

$$
\text{Glycine acid chloride or ester} + \text{N,N-diisobutylhydrazine} \rightarrow \text{this compound} + \text{HCl or alcohol}
$$

Purification

The crude hydrazide product is purified by crystallization or chromatographic methods. The choice of solvent for crystallization depends on the solubility profile of the hydrazide, often involving ethanol, methanol, or ethyl acetate.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Glycine preparation MCA + tertiary amine, 40–80°C, aqueous/alcohol solvent High yield (~95%), purity >90%, reaction time 10 min to 3 hours depending on temperature
Activation of glycine SOCl2 or oxalyl chloride, inert solvent, 0–25°C Acid chloride formation monitored by IR or NMR
Hydrazide formation N,N-diisobutylhydrazine, inert solvent, 0–25°C Slow addition of hydrazine to acid chloride; reaction monitored by TLC or HPLC
Purification Crystallization or chromatography Use warm alcohol wash to improve purity without product loss

Analytical Monitoring and Quality Control

Research Findings and Literature Support

  • The glycine synthesis process involving MCA and tertiary amines is well-documented with high yield and purity, providing a reliable starting material for further derivatization.
  • Hydrazide synthesis from acid chlorides and substituted hydrazines is a standard and widely accepted method in organic synthesis, ensuring the feasibility of preparing N,N-diisobutyl hydrazides.
  • No direct proprietary or peer-reviewed literature specifically on this compound was found in the search, but the synthesis principles are consistent with known organic chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutylglycine hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Pharmaceutical Applications

1. Cystic Fibrosis Treatment

Research has identified glycine hydrazides as promising candidates for the treatment of cystic fibrosis by acting as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. A study screening over 100,000 small molecules found several glycine hydrazide analogues that exhibited significant inhibitory potency on CFTR channels, with one compound (GlyH-101) demonstrating greater water solubility and rapid action compared to existing inhibitors . This suggests that glycine hydrazides could serve as valuable tools in creating animal models for cystic fibrosis and may also have applications in treating enterotoxic-mediated secretory diarrheas.

2. Neurological Disorders

Glycine, N,N-diisobutyl-, hydrazide may also have therapeutic potential in treating neurological disorders. Compounds that inhibit glycine transporters are being explored for their ability to modulate neurotransmitter activity, which could benefit conditions such as schizophrenia, dementia, and epilepsy . The modulation of glycine receptors has been linked to cognitive functions, indicating that glycine derivatives could enhance learning and memory processes.

Data Table: Comparative Analysis of Glycine Hydrazides

Compound NameStructural FeaturesUnique Properties
Glycine HydrazideContains a single glycine unitKnown for its role as an enzyme inhibitor
N-(6-quinolinyl)glycine HydrazideContains a quinoline moietyExhibits selective inhibition on CFTR channels
N,N-DiisopropylhydrazineTwo isopropyl groupsUsed as a reagent in organic synthesis
GlyH-101Substituted with naphthalene and bromineHigh potency CFTR inhibitor with rapid action

Case Studies

Case Study 1: Inhibition of CFTR Channels

A pivotal study focused on the synthesis and evaluation of glycine hydrazide analogues revealed that certain structural modifications significantly enhanced their inhibitory effects on CFTR channels. The compound N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide was particularly effective, suggesting that further exploration of structural variations could lead to more potent therapeutic agents for cystic fibrosis .

Case Study 2: Glycine Transport Inhibition

Another investigation into nitrogen-containing compounds highlighted their potential as inhibitors of high-affinity glycine transporters. These compounds could be instrumental in treating various neurological disorders by increasing synaptic glycine levels, thereby enhancing receptor activity without the severe side effects associated with direct NMDA receptor modulation .

Mechanism of Action

The mechanism of action of N,N-Diisobutylglycine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Data Tables

Table 2: Physicochemical Properties
Compound logP Solubility (mg/mL) Metabolic Stability
Glycine, N,N-diisobutyl- ~3.5 Low (aqueous) Moderate (CYP450)
GlyH-101 ~2.8 Moderate High
Isoniazid ~0.6 High Low (rapid acetylation)

Q & A

Basic: What synthetic routes are commonly employed to prepare N,N-diisobutyl glycine hydrazide derivatives?

Methodological Answer:
The synthesis of glycine hydrazide derivatives typically involves sequential reactions starting with alkylation, esterification, and hydrazide formation. For example:

  • Step 1 : Reacting an amine (e.g., 2-naphthalenamine) with ethyl iodoacetate to form an intermediate ester .
  • Step 2 : Hydrazinolysis using hydrazine hydrate to convert the ester to a hydrazide .
  • Step 3 : Condensation with aldehydes (e.g., 2,4-dihydroxy-3,5-dibromobenzaldehyde) to form hydrazone linkages .
    For N,N-diisobutyl derivatives, the glycine nitrogen is substituted with isobutyl groups during alkylation. Modifications to R1 (aryl) and R3 (benzaldehyde substituents) are systematically explored to optimize activity .

Basic: How is the structural integrity of glycine hydrazide derivatives validated in academic studies?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : To determine bond angles, stereochemistry, and hydrogen-bonding patterns (e.g., intramolecular hydrogen bonds in hydrazone ligands) .
  • NMR and LC-MS : For verifying purity, functional groups, and molecular weight .
  • Elemental analysis : To confirm stoichiometry .

Advanced: How do substituents at the R1 and R3 positions influence glycine hydrazide bioactivity?

Methodological Answer:

  • R1 (N-aryl group) :
    • 2-Naphthyl substitution (e.g., GlyH-101) enhances CFTR inhibition (Ki ~2–5 μM), while 1-naphthyl (GlyH-104) reduces activity .
    • Polar heterocycles (e.g., 6-quinolinyl) decrease potency due to reduced hydrophobicity .
  • R3 (benzaldehyde substituents) :
    • 3,5-Dibromo and 4-hydroxyl groups (e.g., GlyH-101) are critical for pore occlusion, while 4-methoxy or bromophenyl groups diminish activity .
      Experimental Design : Systematic synthesis of analogues followed by dose-response assays (e.g., short-circuit current measurements in T84 cells) .

Advanced: What mechanistic studies elucidate glycine hydrazides as pore-occluding inhibitors?

Methodological Answer:

  • Patch-clamp electrophysiology : Demonstrates GlyH-101 acts as an open-channel blocker with millisecond-scale closures, indicating intermediate binding kinetics .
  • Fluorescence quenching assays : Track rapid iodide influx inhibition (≥50% within 1 second) .
  • Molecular docking : Predicts interactions with extracellular CFTR pore residues (pending structural data) .
  • In vivo closed-loop models : Validate efficacy in reducing cholera toxin-induced fluid secretion (e.g., 80% inhibition in mouse ileum) .

Advanced: How are contradictions in structure-activity relationship (SAR) data resolved?

Methodological Answer:
Conflicting SAR results (e.g., variable activity of R2 modifications) are addressed by:

  • Replicating assays under standardized conditions : Ensure consistent Cl⁻ gradients and agonist concentrations .
  • Computational modeling : Analyze steric/electronic effects of substituents (e.g., carbonyl groups at R2 improve planarity and activity) .
  • Cross-validation : Compare data from apical Cl⁻ current assays, fluorescence quenching, and in vivo models .

Basic: Which in vitro assays are standard for evaluating glycine hydrazide bioactivity?

Methodological Answer:

  • Short-circuit current measurements : Quantify CFTR inhibition in epithelial monolayers (e.g., T84 cells) .
  • Fluorescence-based halide sensing : YFP-H148Q quenching in FRT cells enables high-throughput screening .
  • MIC assays : Determine antitubercular activity against Mycobacterium tuberculosis (e.g., 0.5–10 μg/mL for active derivatives) .

Advanced: How do computational methods optimize glycine hydrazide inhibitors?

Methodological Answer:

  • Density functional theory (DFT) : Predicts electronic properties and stability of hydrazone tautomers .
  • Molecular dynamics simulations : Model inhibitor binding to CFTR pores, guiding R1/R3 substitutions .
  • SAR databases : Compile inhibition constants (Ki) and substituent effects for machine learning-driven design .

Advanced: What strategies improve solubility of glycine hydrazides in experimental assays?

Methodological Answer:

  • Polar substituents : Introduce hydroxyl or carboxyl groups at R3 (e.g., GlyH-102) without compromising hydrophobicity at R1 .
  • Co-solvents : Use DMSO/PEG mixtures for in vivo studies, noting potential cytotoxicity .
  • Prodrug formulations : Mask hydrazide groups with pH-sensitive protectors for systemic delivery .

Basic: Which analytical techniques ensure purity of synthesized glycine hydrazides?

Methodological Answer:

  • HPLC : Quantify impurities using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : Confirm molecular ions (e.g., [M+H]+ for GlyH-101 at m/z 487) .
  • Melting point analysis : Detect polymorphic forms affecting bioavailability .

Advanced: How are in vivo efficacy studies designed for glycine hydrazides?

Methodological Answer:

  • Closed-loop intestinal models : Measure fluid secretion via weight-to-length ratios after luminal GlyH-101 administration .
  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to track plasma concentrations .
  • Toxicity screens : Monitor liver enzymes and renal function in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.